molecular formula C12H9Cl2NS B11846464 4-Chloro-2-((3-chlorobenzyl)thio)pyridine CAS No. 1346707-50-3

4-Chloro-2-((3-chlorobenzyl)thio)pyridine

Cat. No.: B11846464
CAS No.: 1346707-50-3
M. Wt: 270.2 g/mol
InChI Key: LIDRENGHLRBFNQ-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-chlorobenzyl)thio)pyridine is an organic compound with the molecular formula C12H9Cl2NS. It is a pyridine derivative that contains both chlorine and sulfur atoms, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-chlorobenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-chlorobenzyl)thio)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated pyridines and modified pyridine rings.

Scientific Research Applications

4-Chloro-2-((3-chlorobenzyl)thio)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-chlorobenzyl)thio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine
  • 4-Chloro-2-((3-chlorobenzyl)thio)quinoline

Uniqueness

4-Chloro-2-((3-chlorobenzyl)thio)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

CAS No.

1346707-50-3

Molecular Formula

C12H9Cl2NS

Molecular Weight

270.2 g/mol

IUPAC Name

4-chloro-2-[(3-chlorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-10-3-1-2-9(6-10)8-16-12-7-11(14)4-5-15-12/h1-7H,8H2

InChI Key

LIDRENGHLRBFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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